1-(2,3,3-Trimethylindolin-1-yl)ethanone

Catalog No.
S12996127
CAS No.
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3,3-Trimethylindolin-1-yl)ethanone

Product Name

1-(2,3,3-Trimethylindolin-1-yl)ethanone

IUPAC Name

1-(2,3,3-trimethyl-2H-indol-1-yl)ethanone

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-9-13(3,4)11-7-5-6-8-12(11)14(9)10(2)15/h5-9H,1-4H3

InChI Key

DADJYPOXGKFWGX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC=CC=C2N1C(=O)C)(C)C

1-(2,3,3-Trimethylindolin-1-yl)ethanone is an organic compound characterized by its unique indole structure, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring. The specific structure of this compound includes a trimethyl group at the 2 and 3 positions of the indole moiety and an ethanone functional group, making it an interesting subject for both synthetic and biological studies.

This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity. The presence of the indoline structure suggests possible interactions with various biological targets, making it a candidate for further research in pharmacology.

The chemical reactivity of 1-(2,3,3-Trimethylindolin-1-yl)ethanone can be explored through various types of reactions:

  • Nucleophilic Addition: The carbonyl group in the ethanone moiety can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: This compound can participate in condensation reactions where it reacts with aldehydes or ketones in the presence of acid catalysts to form more complex structures.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the versatility of 1-(2,3,3-Trimethylindolin-1-yl)ethanone in organic synthesis and its potential utility as a building block for more complex molecules.

Research into the biological activity of 1-(2,3,3-Trimethylindolin-1-yl)ethanone indicates that it may possess various pharmacological properties. Compounds with indole and indoline structures are often associated with significant biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial and fungal strains.
  • Anticancer Activity: Indole derivatives are known for their potential in cancer therapy due to their ability to interfere with cell growth and proliferation pathways.
  • Neuroprotective Effects: Some studies suggest that indoline derivatives may have protective effects on neuronal cells, indicating potential applications in neurodegenerative diseases.

Further studies are necessary to elucidate the specific mechanisms through which 1-(2,3,3-Trimethylindolin-1-yl)ethanone exerts its biological effects.

The synthesis of 1-(2,3,3-Trimethylindolin-1-yl)ethanone can be approached through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of an indole precursor using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ethanone functional group onto the indole ring.
  • Cyclization Reactions: Starting from appropriate precursors such as substituted phenylalanines or tryptamines, cyclization reactions can yield the desired indoline structure followed by functionalization to introduce the ethanone moiety.
  • Multistep Synthesis: A combination of steps involving alkylation and oxidation can be utilized to build up the trimethylindoline scaffold before introducing the ethanone group.

These synthetic routes provide flexibility in modifying the compound for various applications in research and development.

1-(2,3,3-Trimethylindolin-1-yl)ethanone has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development.
  • Chemical Research: It can be used as a reagent or intermediate in organic synthesis processes.
  • Material Science: The unique properties of this compound may find applications in developing new materials or coatings.

Interaction studies involving 1-(2,3,3-Trimethylindolin-1-yl)ethanone focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes could provide insights into its mechanism of action and therapeutic potential.
  • Receptor Binding: Studies may explore how well this compound interacts with neurotransmitter receptors or other cellular targets relevant to its biological activity.

Understanding these interactions is crucial for assessing the compound's viability as a therapeutic agent.

Similar Compounds

Several compounds share structural similarities with 1-(2,3,3-Trimethylindolin-1-yl)ethanone. These include:

Compound NameStructural Features
2-MethylindoleIndole structure with a methyl group at position 2
5-MethoxyindoleIndole structure with a methoxy group at position 5
1-AcetylindolineIndoline structure with an acetyl group

Uniqueness

The uniqueness of 1-(2,3,3-Trimethylindolin-1-yl)ethanone lies in its specific arrangement of methyl groups on the indoline structure combined with the ethanone moiety. This configuration can influence its solubility, reactivity, and biological activity compared to similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

203.131014166 g/mol

Monoisotopic Mass

203.131014166 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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